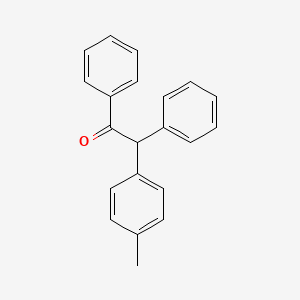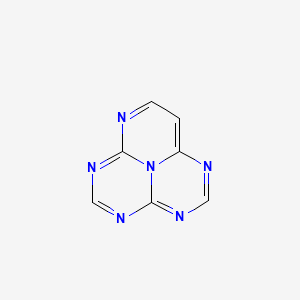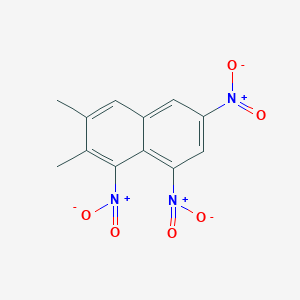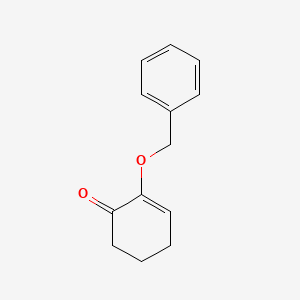
2,4-Pyrrolidinedione, 3-diazo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrrolidinedione, 3-diazo- is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a pyrrolidinedione ring. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions. The unique structure of 2,4-Pyrrolidinedione, 3-diazo- makes it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrrolidinedione, 3-diazo- typically involves the diazotization of a suitable precursor. One common method is the reaction of a hydrazone with an oxidizing agent. For instance, the oxidation of free hydrazones by iodosylbenzene can generate non-stabilized diazoalkanes, which can then be used to form 2,4-Pyrrolidinedione, 3-diazo- under controlled conditions .
Industrial Production Methods: Industrial production of 2,4-Pyrrolidinedione, 3-diazo- often involves large-scale diazotization processes. These processes are designed to ensure safety and efficiency, given the potential instability and toxicity of diazo compounds. The use of continuous flow systems and batch protocols can help manage the reactivity of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Pyrrolidinedione, 3-diazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions:
Oxidizing Agents: Iodosylbenzene, silver oxide, and lead acetate are commonly used oxidizing agents.
Reducing Agents: Sodium bisulfite and stannous chloride are typical reducing agents.
Reaction Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent decomposition
Major Products: The major products formed from these reactions include various substituted pyrrolidinediones and azo compounds, which have applications in dye synthesis and organic synthesis .
Scientific Research Applications
2,4-Pyrrolidinedione, 3-diazo- has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential as an antitumor agent and its role in drug discovery is ongoing.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pyrrolidinedione, 3-diazo- involves the generation of reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can then participate in various chemical transformations, including insertion into C-H, N-H, and O-H bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Diazomethane: A simple diazo compound used in organic synthesis.
Ethyl diazoacetate: A commercially relevant diazo compound used in cyclopropanation reactions.
Diazirines: Isomeric compounds with a ring structure containing carbon and two nitrogen atoms .
Uniqueness: 2,4-Pyrrolidinedione, 3-diazo- is unique due to its stability and versatility in forming various products through different reaction pathways. Its ability to generate reactive intermediates makes it a valuable tool in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
51925-58-7 |
|---|---|
Molecular Formula |
C4H3N3O2 |
Molecular Weight |
125.09 g/mol |
IUPAC Name |
3-diazopyrrolidine-2,4-dione |
InChI |
InChI=1S/C4H3N3O2/c5-7-3-2(8)1-6-4(3)9/h1H2,(H,6,9) |
InChI Key |
PIDBSJSPZULZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=[N+]=[N-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)



![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)


![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

